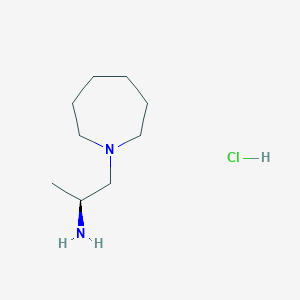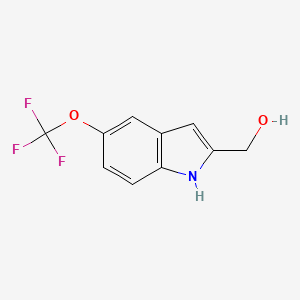
(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol
描述
(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The trifluoromethoxy group attached to the indole ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol typically involves the introduction of the trifluoromethoxy group to the indole ring followed by the reduction of the corresponding aldehyde or ketone to the methanol derivative. One common method involves the use of borane-tetrahydrofuran (THF) complex as a reducing agent. For example, the reaction of 5-bromo-2-trifluoromethoxy benzoic acid with borane-THF in THF at 0°C, followed by heating to 70°C for 18 hours, yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity.
化学反应分析
Types of Reactions
(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Borane-THF or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (5-(Trifluoromethoxy)-1H-indol-2-yl)aldehyde or (5-(Trifluoromethoxy)-1H-indol-2-yl)carboxylic acid.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted indole derivatives with different functional groups.
科学研究应用
(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its metabolic stability and lipophilicity.
Industry: Used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoromethoxy group may enhance binding affinity to certain enzymes or receptors, leading to its observed biological activities.
相似化合物的比较
Similar Compounds
(5-Bromo-2-(trifluoromethoxy)phenyl)methanol: Similar structure with a bromine atom instead of the indole ring.
(5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid): Similar structure with a carboxylic acid group instead of the methanol group.
Uniqueness
(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol is unique due to the presence of both the trifluoromethoxy group and the indole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its lipophilicity, metabolic stability, and potential biological activities, making it a valuable compound for various applications.
属性
IUPAC Name |
[5-(trifluoromethoxy)-1H-indol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)16-8-1-2-9-6(4-8)3-7(5-15)14-9/h1-4,14-15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZVSLBYBRPEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds interact with PAR4 and what are the downstream effects of this interaction?
A: While the exact binding mechanism is not fully elucidated in the provided abstract [], these compounds act as antagonists of PAR4. This means they bind to the receptor but do not activate it, effectively blocking the binding and subsequent activation by natural agonists like thrombin. [] PAR4 is a key player in platelet aggregation and inflammation, thus inhibiting its activity can have therapeutic benefits in related conditions.
Q2: What is the impact of structural modifications on the activity and selectivity of these compounds towards PAR4?
A: The research specifically investigates a series of (1-benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanol derivatives. [] While the abstract doesn't delve into specific structure-activity relationships, it highlights that modifications within this series led to the identification of compounds with nanomolar potency and high selectivity for PAR4 over the closely related PAR1 receptor. [] This suggests that systematic modifications of the core structure are crucial for optimizing both potency and selectivity for the desired target.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


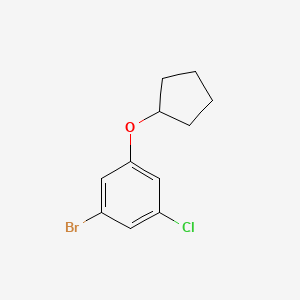

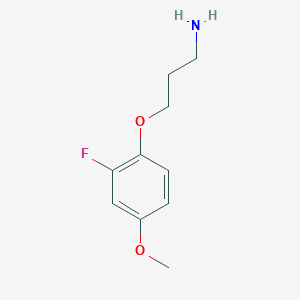
![4-(5-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415982.png)
![4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415983.png)
![4-(2-Bromo-6-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415985.png)
![4-(3-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415986.png)
![4-(3-Bromo-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415987.png)
![4-(2-Bromopyridin-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415991.png)
![4-(5-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415993.png)
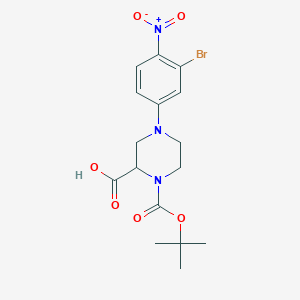
![4-(3-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415995.png)

